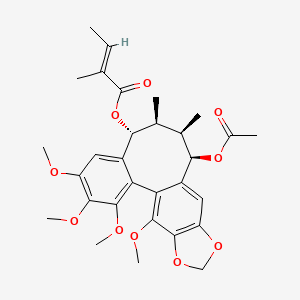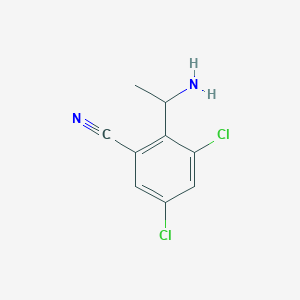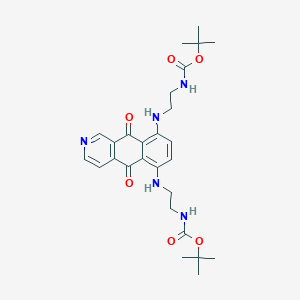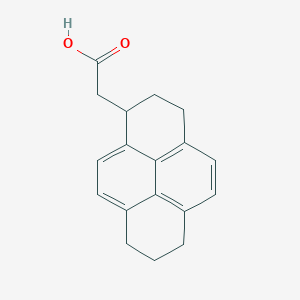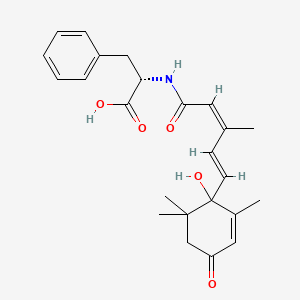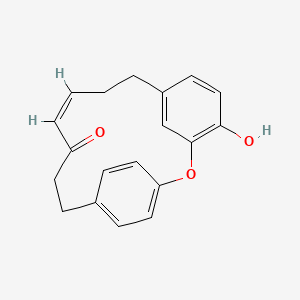
Dehydroacerogenin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroacerogenin C is a natural compound that belongs to the class of phenolic compoundsThis compound has garnered attention due to its potential anti-cancer properties, particularly in the research of breast and lung malignancies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroacerogenin C involves several steps, typically starting with the extraction of the compound from natural sources such as the Annona muricata fruit. The extraction process often involves solvent extraction followed by purification techniques like chromatography to isolate the compound in its pure form.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. when required, it can be produced through biotechnological methods involving the cultivation of Annona muricata plants and subsequent extraction and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Dehydroacerogenin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.
Aplicaciones Científicas De Investigación
Dehydroacerogenin C has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of phenolic compounds and their reactions.
Biology: Investigated for its role in plant defense mechanisms and its interaction with other biological molecules.
Medicine: Explored for its potential anti-cancer properties, particularly in the treatment of breast and lung cancers.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Dehydroacerogenin C involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting cell proliferation: It interferes with the cell cycle, preventing the growth and division of cancer cells.
Inducing apoptosis: It triggers programmed cell death in cancer cells through the activation of specific signaling pathways.
Antioxidant activity: It neutralizes free radicals, reducing oxidative stress and preventing cellular damage.
Comparación Con Compuestos Similares
Dehydroacerogenin C can be compared with other phenolic compounds such as:
Quercetin: Another phenolic compound with antioxidant and anti-cancer properties.
Resveratrol: Known for its role in cardiovascular health and cancer prevention.
Curcumin: A compound found in turmeric with anti-inflammatory and anti-cancer effects.
What sets this compound apart is its unique structure and specific anti-cancer activity against breast and lung malignancies.
Propiedades
Fórmula molecular |
C19H18O3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),10,15,18-heptaen-12-one |
InChI |
InChI=1S/C19H18O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h2,4,6-8,10-13,21H,1,3,5,9H2/b4-2- |
Clave InChI |
XYHMPDDSCDAZOB-RQOWECAXSA-N |
SMILES isomérico |
C/1CC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)/C=C1)C=C3 |
SMILES canónico |
C1CC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)C=C1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
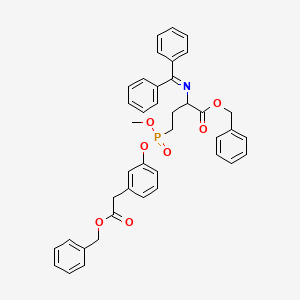
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)

